molecular formula C24H29NO7 B3040455 Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside CAS No. 204511-04-6

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B3040455
CAS No.: 204511-04-6
M. Wt: 443.5 g/mol
InChI Key: HXWJKHLDBYORCA-RMRNXIRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and biological functions of carbohydrates.

Mechanism of Action

Target of Action

The primary target of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, also known as [(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, a process that is essential for the biosynthesis of mucin .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It prevents the enzyme from incorporating glucosamine into O-glycans . This inhibition disrupts the normal function of the enzyme, leading to changes in the biosynthesis of mucin .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar molecules to proteins, a process that is crucial for the function of many proteins. The disruption of this pathway can lead to changes in the structure and function of these proteins .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis . This can result in the inhibition of MUC1 expression in certain cancer cell lines, such as the breast cancer cell line MDF-7 . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer .

Action Environment

For instance, the compound is stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, substitution, and deprotection, but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the glucopyranoside ring.

    Reduction: This can be used to reduce any ketone or aldehyde groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
  • Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose
  • Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Uniqueness

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. Its ability to inhibit glycosyltransferases makes it particularly valuable in glycobiology research .

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJKHLDBYORCA-RMRNXIRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

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